2-Amino-5-chloro-4-methylbenzonitrile chemical structure and properties
2-Amino-5-chloro-4-methylbenzonitrile chemical structure and properties
Core Identity & Strategic Applications in Agrochemical Discovery
Executive Summary
2-Amino-5-chloro-4-methylbenzonitrile (CAS: 59715-41-4) represents a "linchpin" intermediate in the synthesis of anthranilic diamide insecticides. Its structural uniqueness lies in the precise regiochemical placement of the chlorine atom relative to the amino and nitrile functionalities. This configuration is critical for the biological activity of downstream ryanodine receptor modulators, most notably Chlorantraniliprole (Rynaxypyr) .
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical profile, validated synthetic protocols, and downstream utility in medicinal and agrochemical chemistry.
Part 1: Chemical Identity & Physicochemical Profile[1][2][3]
This section serves as the primary datasheet for bench scientists. The "push-pull" electronic nature of the molecule (electron-donating amine vs. electron-withdrawing nitrile/chloro) dictates its solubility and reactivity profile.
| Property | Specification | Technical Note |
| CAS Number | 59715-41-4 | Note: Often confused with isomer 2-amino-4-chloro-5-methylbenzonitrile (CAS 289686-80-2). |
| IUPAC Name | 2-Amino-5-chloro-4-methylbenzonitrile | Also: 2-Amino-5-chloro-p-tolunitrile |
| Formula | ||
| Molecular Weight | 166.61 g/mol | |
| Appearance | Off-white to tan crystalline solid | Color darkens upon oxidation/light exposure. |
| Melting Point | 143 – 147 °C | Sharp melting point indicates high purity (>98%). |
| Solubility | DMSO, DMF, Ethyl Acetate | Sparingly soluble in water; soluble in hot ethanol. |
| pKa (Predicted) | ~2.5 (Aniline nitrogen) | Significantly lower than aniline (4.6) due to -CN and -Cl electron withdrawal. |
Part 2: Synthetic Pathways & Process Chemistry
The synthesis of CAS 59715-41-4 is a classic exercise in controlling regioselectivity during Electrophilic Aromatic Substitution (EAS).
The Challenge of Regiochemistry
The precursor, 2-amino-4-methylbenzonitrile , has three directing groups:
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-NH₂ (Position 2): Strong activator, directs ortho/para.
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-CH₃ (Position 4): Weak activator, directs ortho/para.
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-CN (Position 1): Strong deactivator, directs meta.
Target Analysis:
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Position 3: Sterically crowded (sandwiched between -NH₂ and -CH₃).
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Position 5: Electronically favored. It is para to the strong -NH₂ donor, ortho to the -CH₃, and meta to the -CN.
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Position 6: Meta to the -NH₂ (disfavored).
Therefore, direct chlorination selectively targets Position 5.
Validated Protocol: N-Chlorosuccinimide (NCS) Route
Rationale: NCS is preferred over chlorine gas (
Step-by-Step Methodology
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Preparation:
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Charge a 3-neck round-bottom flask with 2-amino-4-methylbenzonitrile (1.0 eq).
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Dissolve in N,N-Dimethylformamide (DMF) (5 mL per gram of substrate). Note: DMF is polar and stabilizes the transition state.
-
-
Chlorination:
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Cool the solution to 0–5°C using an ice bath. Crucial: Low temperature prevents over-chlorination.
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Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 30 minutes.
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Observation: The solution may darken slightly.
-
-
Reaction Monitoring:
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Allow to warm to room temperature (25°C) and stir for 3–5 hours.
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TLC System: Hexane:Ethyl Acetate (3:1). The product will be slightly less polar (higher
) than the starting material due to the halogen.
-
-
Work-up (Quenching):
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Pour the reaction mixture slowly into ice-cold water (10x volume of DMF).
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Vigorous stirring will induce precipitation of the product.
-
-
Purification:
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Filter the solid.
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Wash the cake with water to remove residual DMF and succinimide.
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Recrystallization: Dissolve in hot Ethanol/Water (9:1), treat with activated charcoal (if colored), filter hot, and cool to crystallize.
-
Synthesis Logic Diagram
Caption: Regioselective chlorination pathway driven by the para-directing amino group.
Part 3: Reactivity & Downstream Applications
This molecule is not a final product; it is a scaffold. Its value lies in its ability to undergo orthogonal transformations.
The Anthranilic Diamide Pathway (Agrochemicals)
This is the primary industrial application. The nitrile is hydrolyzed to an amide, or the amine is coupled with a pyrazole acid chloride.
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Mechanism: The synthesis of Chlorantraniliprole involves coupling this aniline derivative with a specific pyrazole carboxylic acid.
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Key Reaction: Amide bond formation. The low nucleophilicity of the aniline (due to the ortho-Cl and para-CN) often requires activation of the coupling partner (e.g., using an acid chloride or sulfonyl chloride).
Quinazoline Synthesis (Pharma)
The ortho-amino nitrile motif is a "privileged structure" for synthesizing quinazolines (kinase inhibitors).
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Reaction: Condensation with formamide or urea cyclizes the amino-nitrile into a quinazoline-4-one or 4-aminoquinazoline core.
Reaction Network Diagram
Caption: Divergent synthetic utility in agrochemical (Rynaxypyr) and pharmaceutical (Quinazoline) workflows.[1][2]
Part 4: Analytical Characterization
To validate the synthesis, the following spectral signatures are diagnostic.
Proton NMR ( -NMR)
Solvent:
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 2.30 ppm | Singlet (s) | 3H | Methyl ( |
| 6.10 ppm | Broad Singlet (br s) | 2H | Amine ( |
| 6.85 ppm | Singlet (s) | 1H | Aromatic H-3 . Shielded by ortho-NH₂; appears as a singlet (para to H-6). |
| 7.45 ppm | Singlet (s) | 1H | Aromatic H-6 . Deshielded by ortho-CN and meta-Cl. |
Interpretation: The presence of two aromatic singlets confirms the 1,2,4,5-substitution pattern. If you see doublets, you likely have the wrong isomer (chlorination at C3 or C6).
Infrared Spectroscopy (IR)
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2210–2220 cm⁻¹: Sharp, strong band characteristic of the Nitrile (C≡N) stretch.
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3300–3450 cm⁻¹: Doublet peaks indicating the primary Amine (
) stretch.
Part 5: Safety & Handling
Hazard Classification (GHS):
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Acute Toxicity: Oral/Dermal/Inhalation (Category 3/4). Nitriles can metabolize to release cyanide ions, though aromatic nitriles are generally more stable.
-
Skin/Eye Irritation: Category 2.[3]
Critical Safety Protocol:
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Engineering Controls: Always handle in a certified chemical fume hood.
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PPE: Nitrile gloves (double gloving recommended), safety glasses, and lab coat.
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Waste Disposal: Do not mix with acidic waste streams (risk of HCN generation if hydrolysis occurs). Dispose of as halogenated organic waste.
References
-
PubChem. (2025).[4][3][5] Chlorantraniliprole (Compound Summary). National Library of Medicine. Retrieved from [Link]
- Google Patents. (2008). Process for the preparation of anthranilic diamide insecticides. (Reference to general synthesis of Chlorantraniliprole intermediates).
Sources
- 1. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]
- 3. 2-アミノ-4-メチルベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Amino-4-methylbenzonitrile | C8H8N2 | CID 2801276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sodium Methoxide | CH3ONa | CID 10942334 - PubChem [pubchem.ncbi.nlm.nih.gov]
